

Spectroscopic Characterization of 2,6-dichloro-4-iodopyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-4-iodopyridine

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For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the identification and characterization of chemical compounds. This guide provides a comparative overview of the spectroscopic data for **2,6-dichloro-4-iodopyridine**, a key building block in synthetic chemistry. Due to the limited availability of public experimental spectra for **2,6-dichloro-4-iodopyridine**, this guide also includes data for structurally related analogs, 2,6-dichloropyridine and 4-iodopyridine, to provide a valuable comparative context.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-dichloro-4-iodopyridine** and its analogs.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,6-dichloro-4-iodopyridine	-	Data not available in publicly accessible spectra.
2,6-dichloropyridine	-	A singlet is expected for the two equivalent protons on the pyridine ring.
4-iodopyridine ^[1]	CDCl_3	8.07-8.44 (m, 2H), 7.59-7.86 (m, 2H)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,6-dichloro-4-iodopyridine	-	Data not available in publicly accessible spectra.
2,6-dichloropyridine	Chloroform-d	Data available, but specific shifts not detailed in provided results. [2]
4-iodopyridine [3]	-	Data available through SpectraBase. [4]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Peaks (cm^{-1})
2,6-dichloro-4-iodopyridine	-	Data not available in publicly accessible spectra.
2,6-dichloropyridine	-	Data available in spectral databases.
4-iodopyridine [3]	ATR-Neat	Data available through SpectraBase. [5]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)
2,6-dichloro-4-iodopyridine	-	Calculated: 272.86
2,6-dichloropyridine	-	147.99 (Molar Mass) [6]
4-iodopyridine	-	205.00 (Molar Mass) [3]

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

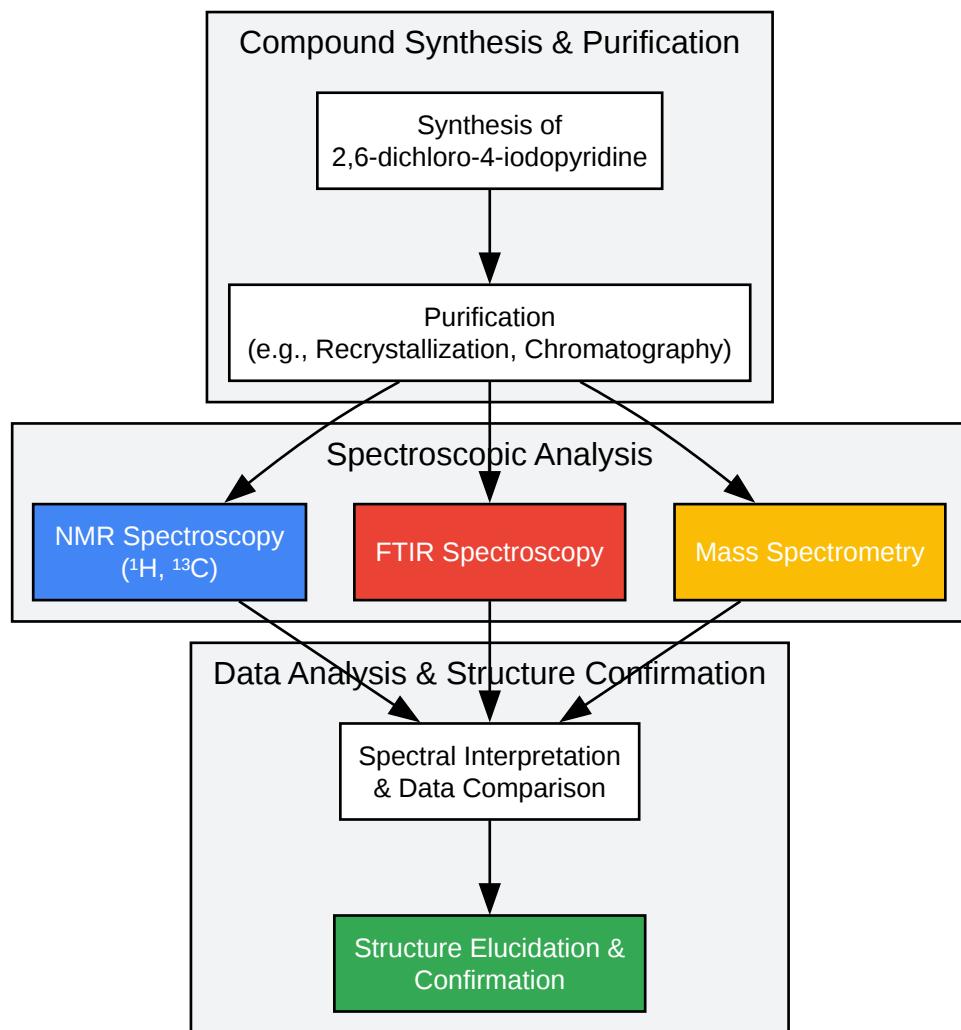
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using a suitable technique such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide highlights the available spectroscopic data for **2,6-dichloro-4-iodopyridine** and its analogs, providing a framework for researchers to compare and interpret their own experimental findings. While direct experimental spectra for the primary compound of interest are not widely available, the comparative data from related structures offer valuable insights for its characterization.

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